7-O-Ethyl fangchinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TJN-220 involves the ethylation of fangchinoline. The specific synthetic routes and reaction conditions are not widely documented in public literature. it is known that the compound is derived from tetrandrine, a bisbenzylisoquinoline alkaloid . Industrial production methods would likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
TJN-220 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can modify the molecule’s structure, impacting its biological activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives of TJN-220 with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
TJN-220 has been primarily studied for its antihypertensive effects. Research has shown that it can produce a long-lasting reduction in blood pressure in hypertensive rats without significantly affecting heart rate or hemodynamic parameters in normotensive rats . This makes it a promising candidate for the treatment of hypertension. Additionally, its vasodilatory properties have been investigated in isolated perfused common carotid arteries of Wistar Kyoto rats and spontaneously hypertensive rats .
Mechanism of Action
TJN-220 exerts its effects by antagonizing the calcitonin gene-related peptide type 1 receptor. This receptor is involved in the regulation of blood pressure and vascular tone. By blocking this receptor, TJN-220 can induce vasodilation and reduce blood pressure. The molecular targets and pathways involved include the inhibition of calcium entry into vascular smooth muscle cells, which leads to relaxation of the blood vessels .
Comparison with Similar Compounds
TJN-220 is unique in its long-lasting antihypertensive effects compared to other antihypertensive drugs like nicardipine and clonidine. While nicardipine and clonidine produce transient reductions in blood pressure, TJN-220’s effects are sustained over a longer period . Similar compounds include:
Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.
Clonidine: An alpha-2 adrenergic agonist used to treat high blood pressure and attention deficit hyperactivity disorder.
Biological Activity
7-O-Ethyl fangchinoline, a derivative of fangchinoline, is a bis-benzylisoquinoline alkaloid primarily derived from the plant Cocculus orbiculatus. This compound has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, anti-cancer, and vasodilating effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.
This compound exhibits multiple mechanisms that contribute to its biological activities:
- Calcium Channel Blockade : Like its parent compound fangchinoline, it acts as a nonspecific calcium channel blocker, influencing cellular calcium dynamics which is crucial for various physiological processes .
- Inhibition of Cell Proliferation and Induction of Apoptosis : Research indicates that this compound inhibits cell proliferation in various cancer cell lines by affecting signaling pathways such as Akt/GSK-3β/cyclin D1, leading to apoptosis .
- Anti-inflammatory Effects : The compound has shown potential in inhibiting the release of pro-inflammatory cytokines such as IL-1β through modulation of the NLRP3 inflammasome pathway .
Anticancer Properties
Several studies have reported the anticancer effects of this compound:
- Cell Lines : It has demonstrated cytotoxic effects on various cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. The compound induces apoptosis and inhibits cell migration and invasion .
Cell Line | Effect | Mechanism |
---|---|---|
MDA-MB-231 | Induces apoptosis | Akt/GSK-3β/cyclin D1 signaling |
A549 | Inhibits proliferation | Increases ROS production; DNA damage |
PC-3 | Cell cycle arrest | Proteasome inhibition |
Antiviral Activity
Research shows that this compound exhibits antiviral properties against human coronaviruses by inhibiting viral replication and modulating host immune responses. It significantly reduces viral protein expression and enhances cell viability in infected cells .
Antihypertensive Effects
The compound has been evaluated for its antihypertensive properties in experimental models. Studies suggest that it effectively lowers blood pressure in hypertensive rats through vasodilatory mechanisms .
Case Study 1: Anticancer Efficacy in Prostate Cancer
A study focused on the effects of fangchinoline derivatives on prostate cancer cells demonstrated that this compound significantly inhibited cell growth and induced apoptosis via proteasome inhibition. The treatment led to increased levels of ubiquitinated proteins, indicating disrupted protein degradation pathways essential for cancer cell survival .
Case Study 2: Anti-inflammatory Mechanisms
In a model assessing inflammation, this compound was shown to reduce IL-1β release induced by lipopolysaccharides. The compound's mechanism involved targeting the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
Properties
CAS No. |
118160-59-1 |
---|---|
Molecular Formula |
C39H44N2O6 |
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(1S,14S)-21-ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C39H44N2O6/c1-7-45-38-36(44-6)22-27-15-17-41(3)31-19-25-10-13-32(42-4)34(20-25)46-28-11-8-24(9-12-28)18-30-29-23-35(47-39(38)37(27)31)33(43-5)21-26(29)14-16-40(30)2/h8-13,20-23,30-31H,7,14-19H2,1-6H3/t30-,31-/m0/s1 |
InChI Key |
VNBSKOLSTYLJBG-CONSDPRKSA-N |
SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Isomeric SMILES |
CCOC1=C(C=C2CCN([C@@H]3C2=C1OC4=C(C=C5CCN([C@H](C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Canonical SMILES |
CCOC1=C(C=C2CCN(C3C2=C1OC4=C(C=C5CCN(C(C5=C4)CC6=CC=C(C=C6)OC7=C(C=CC(=C7)C3)OC)C)OC)C)OC |
Key on ui other cas no. |
118160-59-1 |
Synonyms |
7-O-EFC 7-O-ethyl fangchinoline 7-O-ethylfangchinoline TJN 220 TJN-220 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.